molecular formula C11H13ClFN3 B8215078 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride

1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride

Cat. No.: B8215078
M. Wt: 241.69 g/mol
InChI Key: MMDBZYQJIRKUIF-UHFFFAOYSA-N
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Description

1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride
  • 1-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride
  • 1-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride

Uniqueness: 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[(3-fluorophenyl)methyl]pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(6-10)8-15-11(7-13)4-5-14-15;/h1-6H,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDBZYQJIRKUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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